![molecular formula C22H23Cl2N5O2 B12638930 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[310]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is a complex organic compound with a unique bicyclic structureIts structure includes a 3-azabicyclo[3.1.0]hexane core, which is a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and significant potential in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves several key steps. One common method is the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another approach involves the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Additionally, the intermolecular cyclization of 3-pyrrolines and metal carbenoids is also a useful tool to construct the core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of metal catalysts and photochemical reactions are likely to be scaled up for industrial applications, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s ability to phosphorylate fructose, which is crucial in the metabolic pathway of fructose utilization .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 3-Azabicyclo[3.1.0]hexane derivatives
Uniqueness
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of the 3-azabicyclo[3.1.0]hexane core. This structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C22H23Cl2N5O2 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
N-[(E)-[(4-acetamido-3,5-dichlorophenyl)methylhydrazinylidene]methyl]-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N5O2/c1-13(30)28-20-18(23)7-14(8-19(20)24)10-26-27-12-25-22(31)21-17-9-15(17)11-29(21)16-5-3-2-4-6-16/h2-8,12,15,17,21,26H,9-11H2,1H3,(H,28,30)(H,25,27,31) |
Clave InChI |
QXZIOZQKWXPDLZ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)NC1=C(C=C(C=C1Cl)CN/N=C/NC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Cl)CNN=CNC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


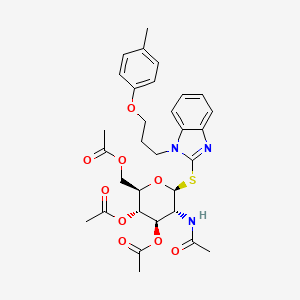
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
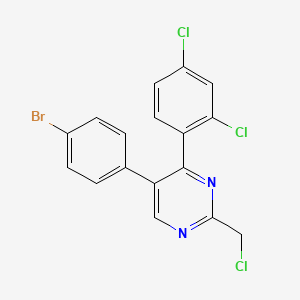
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
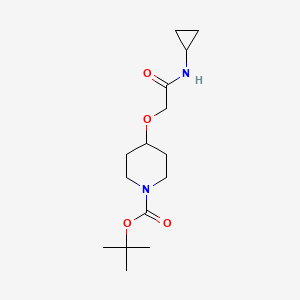
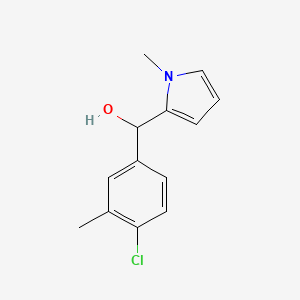
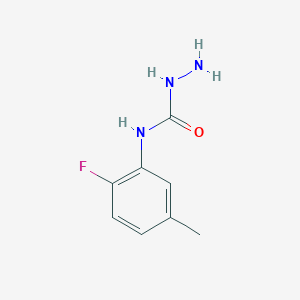
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid](/img/structure/B12638923.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
